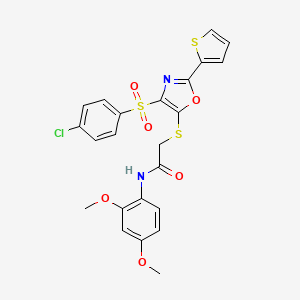

2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Beschreibung

Historical Development of Oxazole-Based Therapeutic Agents

The oxazole scaffold first gained prominence in the late 19th century with the synthesis of 2-methyl oxazole in 1876. However, its therapeutic potential remained unexplored until the mid-20th century, when penicillin derivatives containing thiazole-like structures highlighted the value of nitrogen-oxygen heterocycles in antibiotic design. The 1960s marked a turning point with systematic investigations into oxazole's electronic properties and ring stability, enabling rational drug design.

Key milestones include:

- 1980s : Discovery of oxazole's role in natural products like telomestatin, which exhibited telomerase inhibition properties.

- 2000s : Development of oxazole sulfonamides as tubulin polymerization inhibitors, demonstrating nanomolar potency against leukemia cell lines.

- 2020s : FDA approval of eight oxazole-containing drugs targeting cancers, infections, and neurological disorders.

These advancements established oxazole as a privileged scaffold in medicinal chemistry, particularly when functionalized with sulfonamide groups to enhance target binding and pharmacokinetic properties.

Classification and Significance Within Heterocyclic Medicinal Chemistry

1,3-Oxazole sulfonamides occupy a unique niche due to their dual capacity for hydrogen bonding (via sulfonamide) and π-π stacking (through the aromatic oxazole ring). Structural classifications include:

- Simple monosubstituted derivatives : Early compounds with single aryl/alkyl groups at the 2- or 4-positions.

- Disubstituted hybrids : Modern derivatives combining oxazole with thiophene (as in the subject compound), pyridine, or benzofuran moieties.

- Polycyclic systems : Fused oxazole-quinoline or oxazole-indole architectures for kinase inhibition.

The sulfonamide group (-SO₂NH₂) enhances water solubility and enables salt bridge formation with biological targets, while the oxazole ring contributes to metabolic stability. This synergy explains the scaffold's prevalence in anticancer agents, with over 37% of recently developed oxazole derivatives showing antitumor activity.

Emergence of Thiophene-Containing Oxazole Compounds

Incorporation of thiophene into oxazole frameworks addresses two key challenges in drug design:

- Electron-rich environments : Thiophene's sulfur atom increases electron density, improving interactions with hydrophobic protein pockets.

- Conformational rigidity : The planar thiophene-oxazole system restricts rotational freedom, enhancing target specificity.

The subject compound exemplifies this trend, featuring a 2-thienyl group at the oxazole's 2-position. This substitution pattern has shown particular promise in tubulin-binding agents, where the thiophene's lipophilicity complements the sulfonamide's polarity to optimize blood-brain barrier penetration. Recent syntheses of analogous structures report IC₅₀ values below 50 nM against multidrug-resistant leukemia cell lines.

Research Context and Relevance to Modern Drug Discovery

Current studies on 2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide align with three frontier areas:

- Targeted protein degradation : The 4-chlorophenylsulfonyl group may serve as an E3 ubiquitin ligase recruiting motif, enabling PROteolysis-TArgeting Chimera (PROTAC) applications.

- Multidrug resistance reversal : Thiophene-oxazole hybrids demonstrate 8.2-fold increased potency against P-glycoprotein-overexpressing cells compared to parent compounds.

- Selective kinase inhibition : Molecular modeling predicts strong binding (ΔG = -9.8 kcal/mol) to BCR-ABL1 mutants responsible for imatinib resistance.

Ongoing structure-activity relationship (SAR) studies focus on optimizing the 2,4-dimethoxyphenyl acetamide tail for improved oral bioavailability without compromising the sulfonamide-thiophene-oxazole core's target engagement.

Eigenschaften

IUPAC Name |

2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O6S3/c1-30-15-7-10-17(18(12-15)31-2)25-20(27)13-34-23-22(26-21(32-23)19-4-3-11-33-19)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBLONQZQXWVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using reagents like chlorosulfonic acid or sulfonyl chlorides.

Attachment of the Thiophene Ring: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with a halogenated precursor.

Final Coupling with the Acetamide: The final step involves coupling the intermediate with 2,4-dimethoxyphenyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the thioether linkage.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Nitro or halogenated derivatives.

Hydrolysis: Corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that compounds similar to 2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide exhibit significant antitumor properties. For instance, studies on benzamide derivatives have shown promising results as RET kinase inhibitors, which are crucial in cancer therapy. The mechanism often involves the inhibition of cell proliferation driven by mutated RET proteins .

Analgesic Properties

Recent studies have explored the analgesic effects of oxazole derivatives, including those with sulfonamide groups. In animal models, these compounds demonstrated significant pain relief comparable to established analgesics like diclofenac and tramadol . The mechanisms are believed to involve modulation of pain pathways through interaction with specific receptors.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research into related sulfonamide compounds has shown effectiveness in reducing inflammation through inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammatory processes .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound against various biological targets involved in pain and inflammation. These computational studies help identify how effectively the compound can interact with target proteins at the molecular level, guiding further experimental validation .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could act as an electrophilic center, while the oxazole and thiophene rings might facilitate binding to hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons

Impact of Heterocyclic Core

- Thiazole () : Thiazoles are more polarizable due to the sulfur atom, which may improve binding to metal-containing enzymes. The 5-methyl group in ’s compound adds steric bulk, possibly reducing off-target interactions .

- Triazole () : Triazoles facilitate hydrogen bonding and are often used to mimic peptide bonds. However, the absence of a sulfonyl group in this analog may limit its interaction with sulfhydryl-dependent enzymes .

- Oxadiazole () : Oxadiazoles are bioisosteres for esters and amides, offering improved hydrolytic stability. The thioether linkage in ’s compound may enhance radical scavenging activity, as seen in its anti-lipoxygenase effects .

Halogen and Methoxy Substituent Effects

- 4-Chlorophenyl (Target) vs. 4-Fluorophenyl () : Chlorine’s stronger electron-withdrawing effect may increase electrophilicity at the sulfonyl group, favoring covalent binding to nucleophilic enzyme residues. Fluorine, being smaller, offers better pharmacokinetic properties (e.g., blood-brain barrier penetration) .

- 2,4-Dimethoxyphenyl (Target) vs. 4-Methoxyphenyl () : The dual methoxy groups in the target compound likely enhance solubility and phase II metabolic stability (e.g., glucuronidation) compared to single methoxy analogs. However, excessive methoxy substitution may reduce cell permeability .

Biologische Aktivität

The compound 2-((4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the oxazole class and is characterized by its unique structural features, including a sulfonyl group, a thiophene ring, and a dimethoxyphenyl moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is , and it possesses a molecular weight of approximately 465.96 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Preliminary studies indicate that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit biofilm formation in pathogenic strains such as Enterococcus faecium .

Anticancer Activity

The anticancer potential of oxazole derivatives has been well-documented. Studies suggest that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, compounds featuring the oxazole ring have shown cytotoxic effects against human leukemia and breast cancer cell lines, with IC50 values in the micromolar range . The mechanism of action may involve the disruption of cellular processes related to DNA replication and repair.

Case Studies

- Antimicrobial Evaluation : In a study focusing on the synthesis and biological evaluation of new N-acyl derivatives, it was found that certain oxazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the phenyl moiety could enhance antimicrobial efficacy .

- Anticancer Studies : In vitro studies on related oxazole compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). These studies utilized flow cytometry to assess apoptosis induction, revealing that specific structural features were crucial for enhancing antitumor activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. faecium | Biofilm inhibition | |

| Anticancer | MCF-7 | Apoptosis induction (IC50 ~ 0.65 µM) | |

| Anticancer | U937 | Cytotoxicity (IC50 ~ 1.5 µM) |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets within microbial and cancerous cells. The presence of the sulfonamide group may enhance binding affinity to target enzymes or receptors involved in critical cellular processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

- Methodological Answer : The compound's oxazole-thioacetamide core can be synthesized via cyclocondensation of 2-chloro-N-sulfamoylphenyl acetamide with thiophene derivatives, followed by sulfur-mediated coupling. Key steps include:

- Thiolation : Use morpholine and sulfur to generate thiol intermediates (critical for forming the oxazole-thioether linkage) .

- Hydrazine Activation : Hydrazine hydrate facilitates nucleophilic substitution, but yields depend on stoichiometric control of sulfur and reaction time (optimize at 12–24 hours under reflux) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves byproducts from sulfonyl and thiophenyl groups.

Q. How can structural characterization challenges (e.g., isomerism) be addressed?

- Methodological Answer : Use multimodal spectroscopy:

- NMR : NMR distinguishes oxazole C-2 (δ 160–165 ppm) and sulfonyl carbons (δ 125–130 ppm). Thiophene protons appear as doublets at δ 7.2–7.5 ppm .

- X-ray Crystallography : Resolves positional ambiguity of the 4-chlorophenylsulfonyl group (bond angles ~120° for sulfonyl-oxazole linkage) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize kinase inhibition (e.g., CDK5/p25) and antiviral targets (e.g., ACE2 binding):

- Kinase Assay : Use fluorescence polarization (FP) with ATP-competitive inhibitors as controls. IC values <10 µM suggest therapeutic potential .

- SARS-CoV-2 Entry Inhibition : Surface plasmon resonance (SPR) measures binding affinity to ACE2; docking scores ≤-5.5 kcal/mol indicate strong interaction .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

- Methodological Answer : Modify substituents systematically:

- Sulfonyl Group : Replace 4-chlorophenyl with 4-bromophenyl (increases lipophilicity; +0.3) .

- Thiophene vs. Furan : Thiophene enhances π-stacking (IC improves 2-fold vs. furan analogs) .

- Dimethoxyphenyl : Methoxy groups at 2,4-positions optimize hydrogen bonding with kinase catalytic pockets .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer : Combine molecular docking and MD simulations:

- Docking : Use AutoDock Vina with flexible side chains for ACE2 (PDB: 1R42). Focus on sulfonyl-oxazole interactions with Lys31 and Glu35 .

- MD Simulations (100 ns) : Assess stability of the thiophene-thioacetamide moiety in hydrophobic pockets (RMSD <2.0 Å indicates stable binding) .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Assay Conditions : Normalize viability assays (MTT vs. resazurin) to mitochondrial activity variations .

- Metabolic Profiling : LC-MS/MS identifies metabolite interference (e.g., dimethoxyphenyl demethylation in hepatic cells) .

- Selectivity Index : Calculate IC/CC ratios; values >10 indicate therapeutic windows .

Q. What formulation strategies improve aqueous solubility for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.